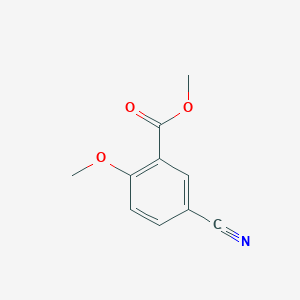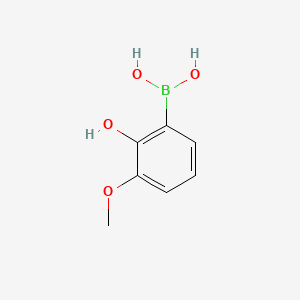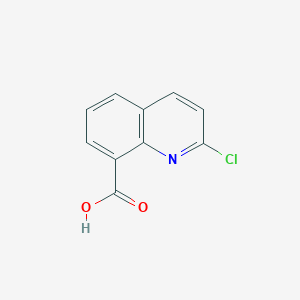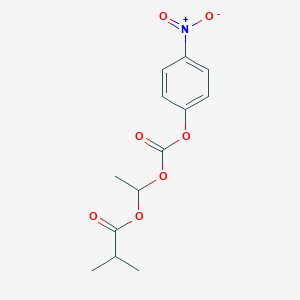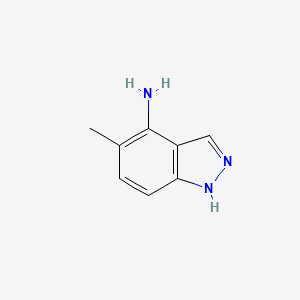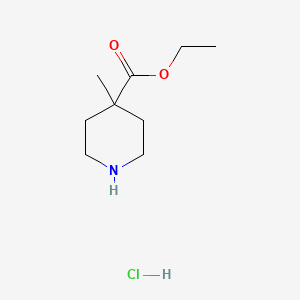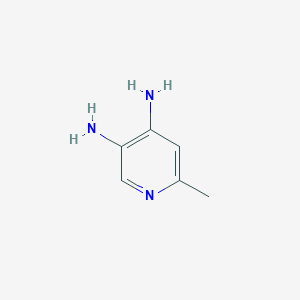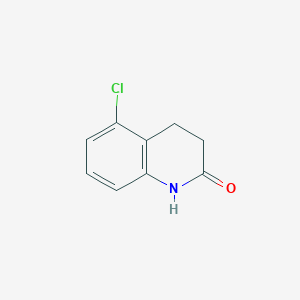
5-chloro-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
5-chloro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. It is a heterocyclic compound that has been the subject of extensive research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemistry
Radical Cyclization Reactions : 3,4-Dihydroquinolin-2-ones are significant in pharmaceuticals. The radical cyclization reactions yielding 3,4-dihydroquinolin-2-one derivatives are limited. A tandem reaction combining radical and ionic processes presents an efficient synthetic strategy for these compounds from simple precursors under neutral conditions (Wang Zhou, L. Zhang, & N. Jiao, 2009).
Preparation of Enantiomerically Pure Derivatives : Enantiomerically pure benzothiazines can be used to produce a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, indicating its potential in biological and pharmacological research (M. Harmata & Xuechuan Hong, 2007).
Antioxidants in Lubricating Greases : Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as antioxidants in lubricating greases, showing their potential in industrial applications (Modather F. Hussein, M. Ismail, & R. El-Adly, 2016).
Optical and Thermal Applications
- IR-Polarizing Film Development : Studies have focused on a new substance with strong absorption in the near IR region, based on 3,4-dihydroquinolin-2(1H)-one, for the development of thermostable polarizer films. These films can be used in various technologies such as laser technologies and electrical signal sensors (S. Shahab et al., 2016).
Biological and Pharmacological Research
- Tubulin-Polymerization Inhibitors : Some derivatives of 3,4-dihydroquinolin-2(1H)-one have been found to inhibit tubulin polymerization, indicating potential use in cancer treatment [(Xiao-Feng Wang et al., 2014)](https://consensus.app/papers/optimization-4ncycloaminophenylquinazolines-novel-wang/f579c870a40a541c993bdb955df5083e/?utm_source=chatgpt).
Catalysis in Organic Synthesis : The 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane system acts as an efficient catalyst for synthesizing 3,4-dihydroquinolin-2(1H)-ones, highlighting its significance in organic synthesis (H. Kefayati, F. Asghari, & Raheleh Khanjanian, 2012).
Chemosensor for Cadmium Detection : A derivative of 5-chloro-8-methoxyquinoline was found to selectively respond to Cd2+ ions, indicating its potential as a chemosensor in environmental monitoring (L. Prodi et al., 2001).
Photoredox Synthesis : A photoredox one-pot strategy has been developed for accessing 3,4-dihydroquinolin-2(1H)-ones. This method is efficient and compatible with various substrates, highlighting its utility in pharmaceutical and biological chemistry (Jianxin Shou et al., 2022).
Antiradical Properties : Synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones exhibit antiradical activity, relevant in the development of antioxidant agents (I. Mieriņa, A. Stikute, & M. Jure, 2014).
Antimicrobial Agent : A novel 4-chloro-8-methoxyquinoline-2(1H)-one compound was synthesized and found to have antimicrobial activity, also showing potential as an inhibitor of DNA gyrase and lanosterol 14 α-demethylase (S. Murugavel et al., 2017).
Propriétés
IUPAC Name |
5-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVTNYJNDWQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597529 | |
| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
72995-15-4 | |
| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

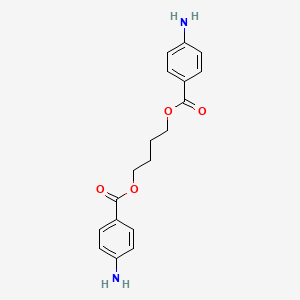
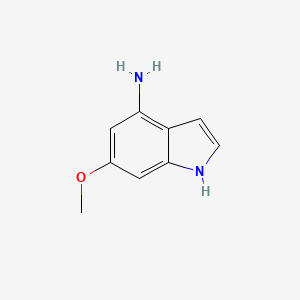
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
